

# LysoSR-549: Detailed Protocol for Live-Cell Imaging of Lysosomes

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Compound of Interest		
Compound Name:	LysoSR-549	
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This document provides a comprehensive guide for utilizing **LysoSR-549**, a fluorogenic probe for imaging lysosomes in living cells. The protocol details reagent preparation, cell staining, and live-cell imaging parameters to enable robust and reproducible visualization of lysosomal dynamics.

#### Introduction

**LysoSR-549** is a lipophilic, cell-permeable dye that selectively accumulates in the acidic environment of lysosomes. Its fluorescence is significantly enhanced in the low pH characteristic of these organelles, making it a highly specific marker for their visualization in real-time. This probe is a valuable tool for studying lysosomal morphology, trafficking, and function in various cellular processes, including autophagy, endocytosis, and drug-induced lysosomal stress. Spectrally similar to Janelia Fluor 549 (JF549), **LysoSR-549** offers bright and photostable fluorescence, ideal for live-cell imaging applications.[1][2]

#### **Product Information**



Property	Value
Excitation Maximum	~549 nm[1][2]
Emission Maximum	~571 nm[1][2]
Recommended Solvent	Dimethyl sulfoxide (DMSO)
Storage	Store stock solutions at -20°C, protected from light.

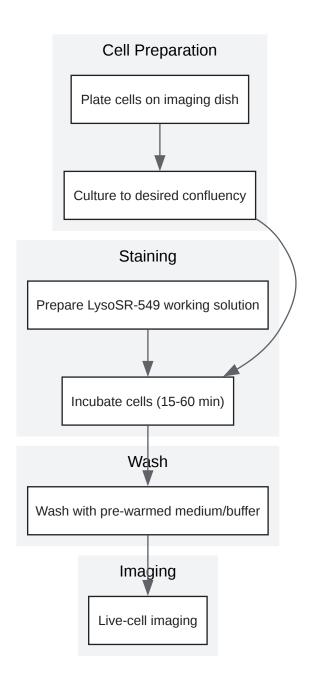
# Experimental Protocols Reagent Preparation

- 1. LysoSR-549 Stock Solution (1 mM):
- It is common practice to prepare a 1 mM stock solution of similar lysosomotropic dyes in high-quality, anhydrous DMSO.
- Briefly centrifuge the vial containing the lyophilized LysoSR-549 powder to ensure all the contents are at the bottom.
- Add the appropriate volume of DMSO to achieve a 1 mM concentration.
- Mix thoroughly by vortexing until the dye is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
- 2. LysoSR-549 Working Solution (50-100 nM):
- On the day of the experiment, thaw an aliquot of the 1 mM LysoSR-549 stock solution at room temperature.
- Dilute the stock solution in your desired cell culture medium or buffer (e.g., HBSS) to a final
  working concentration of 50-100 nM. The optimal concentration may vary depending on the
  cell type and experimental conditions, so it is recommended to perform a concentration
  titration to determine the best signal-to-noise ratio.



## **Cell Staining and Imaging Workflow**

The following diagram outlines the general workflow for staining and imaging live cells with LysoSR-549.



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Figure 1. Experimental workflow for LysoSR-549 live-cell imaging.

## **Detailed Staining Protocol for Adherent Cells**



- Cell Plating: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
   Culture the cells in their appropriate complete medium until they reach the desired confluency (typically 50-70%).
- Staining:
  - Remove the culture medium from the cells.
  - Add the pre-warmed LysoSR-549 working solution (50-100 nM in complete medium or buffer) to the cells.
  - Incubate the cells at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 15 to 60 minutes. The optimal incubation time should be determined empirically for each cell type.
- Washing:
  - Aspirate the staining solution.
  - Wash the cells two to three times with pre-warmed complete culture medium or a suitable imaging buffer (e.g., phenol red-free medium, HBSS) to remove any unbound dye.
- · Imaging:
  - Add fresh, pre-warmed imaging medium to the cells.
  - Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filters and environmental control (37°C and 5% CO<sub>2</sub>).

# **Live-Cell Imaging Parameters**

The following table summarizes the recommended starting parameters for live-cell imaging with LysoSR-549.

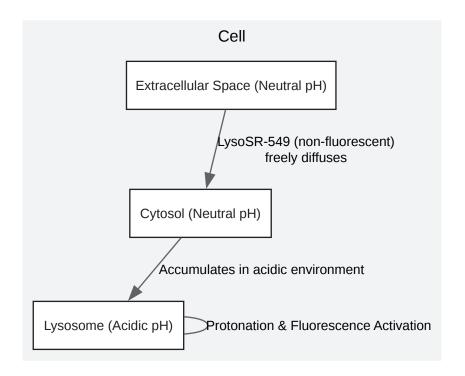


Parameter	Recommended Setting	
Excitation Wavelength	549 nm (or a laser line close to this, e.g., 561 nm)[1][2]	
Emission Filter	571 nm (a bandpass filter centered around 570-620 nm is suitable)[1][2]	
Microscope	Confocal, spinning disk, or widefield fluorescence microscope equipped for live-cell imaging.	
Objective	High numerical aperture oil or water immersion objective (e.g., 40x, 63x, or 100x).	
Environmental Control	Maintain cells at 37°C and 5% CO <sub>2</sub> during imaging.	
Image Acquisition	Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while still achieving a good signal-to-noise ratio.	

# **Signaling Pathway and Mechanism of Action**

**LysoSR-549**'s mechanism of action is based on its pH-sensitive fluorescence. The probe is designed to be cell-permeable and becomes protonated and trapped within the acidic lumen of lysosomes, leading to a significant increase in its fluorescence intensity.







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Figure 2. Mechanism of LysoSR-549 fluorescence activation in lysosomes.

# **Troubleshooting**



Issue	Possible Cause	Suggested Solution
Weak or No Signal	- Inappropriate filter set Probe concentration is too low Incubation time is too short.	- Ensure the excitation and emission filters match the spectral properties of LysoSR-549 Increase the probe concentration in a stepwise manner Increase the incubation time.
High Background Fluorescence	- Probe concentration is too high Inadequate washing.	- Decrease the probe concentration Ensure thorough washing with pre- warmed medium after staining.
Phototoxicity or Photobleaching	- Laser power is too high Exposure time is too long.	- Use the lowest possible laser power and exposure time Use a more sensitive detector Acquire images at longer intervals for time-lapse experiments.
Non-specific Staining	- Probe concentration is too high, leading to accumulation in other acidic organelles.	- Titrate the probe to the lowest effective concentration.

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### References

- 1. A general method to fine-tune fluorophores for live-cell and in vivo imaging PMC [pmc.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]



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